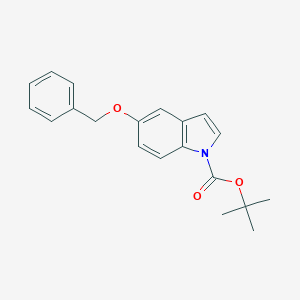

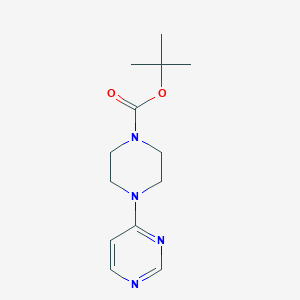

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl derivatives often involves the use of tert-butyl groups as protecting groups or as part of the compound's structure. For instance, the synthesis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate involves the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole . Similarly, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is synthesized from 5-bromoindole . These methods could potentially be adapted for the synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Molecular Structure Analysis

Crystallographic studies are a common method to analyze the molecular structure of tert-butyl derivatives. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by single crystal X-ray diffraction, which provided detailed information about its crystal structure . Similarly, the crystal structures of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate and tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate were determined by X-ray diffraction. These studies can give insights into the molecular structure of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Chemical Reactions Analysis

Tert-butyl compounds participate in various chemical reactions. For instance, tert-butyl phenylazocarboxylates are used in nucleophilic substitutions and radical reactions . The reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids is another example, leading to the synthesis of specific derivatives . These reactions demonstrate the versatility of tert-butyl compounds in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives can be studied through various analytical techniques. Gas-liquid chromatography and mass spectral analysis are used to analyze tert-butyl carboxylates . Thermal and crystallographic studies provide information on the stability and crystal packing of these compounds . Additionally, DFT studies can predict the physicochemical properties and reactivity of tert-butyl derivatives .

Applications De Recherche Scientifique

Application 1: NMR Studies of Macromolecular Complexes

- Summary of Application : The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . This technique has greatly facilitated the study of macromolecular assemblies by solution NMR spectroscopy .

- Methods of Application : The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

- Results or Outcomes : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances . This approach provides a powerful way to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .

Application 2: Synthesis of Novel Organic Compounds

- Summary of Application : Tert-butyl groups and their derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

- Methods of Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized .

- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 3: Synthesis of Highly Strained Nitroxides

- Summary of Application : Tert-butyl groups have been used in the synthesis of highly strained nitroxides .

- Methods of Application : Two highly strained nitroxides, 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl (4) and 2-(tert-butyl)-2-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl (5), were prepared via a reaction of the corresponding 2-tert-butyl-1-pyrroline 1-oxides with butyllithium .

- Results or Outcomes : The study provided insights into the thermal stability and kinetics of reduction of the new nitroxides .

Application 4: Synthesis of Highly Strained Nitroxides

- Summary of Application : Tert-butyl groups have been used in the synthesis of highly strained nitroxides .

- Methods of Application : Two highly strained nitroxides, 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl (4) and 2-(tert-butyl)-2-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl (5), were prepared via a reaction of the corresponding 2-tert-butyl-1-pyrroline 1-oxides with butyllithium .

- Results or Outcomes : The study provided insights into the thermal stability and kinetics of reduction of the new nitroxides .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 5-phenylmethoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFZVONIZHVXGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)